15-cis-Violaxanthin
Description
Properties
CAS No. |
24620-97-1 |
|---|---|
Molecular Formula |
C40H56O4 |
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9Z,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11-,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1 |
InChI Key |
SZCBXWMUOPQSOX-ACEWEDQGSA-N |
Isomeric SMILES |
C/C(=C\C=C/C=C(/C=C/C=C(/C=C/[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)\C)\C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-cis-Violaxanthin is biosynthesized from zeaxanthin through the action of the enzyme zeaxanthin epoxidase. This process involves the intermediate formation of antheraxanthin . The synthetic route can be summarized as follows:
Zeaxanthin: → (via zeaxanthin epoxidase)
Antheraxanthin: → (via zeaxanthin epoxidase)
Industrial Production Methods: Industrial production of 15-cis-Violaxanthin is challenging due to the lack of efficient resource plants or organisms. recent advances in metabolic pathway engineering have enabled the heterologous production of 15-cis-Violaxanthin in microorganisms such as Escherichia coli and Saccharomyces cerevisiae .
Chemical Reactions Analysis
Types of Reactions: 15-cis-Violaxanthin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other carotenoids or degraded products.
Reduction: It can be reduced to form less oxidized carotenoids.
Isomerization: It can undergo isomerization to form different cis and trans isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and singlet oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Isomerization: Acidic conditions can induce isomerization of 15-cis-Violaxanthin to its trans forms.
Major Products:
Oxidation: Products include various oxidized carotenoids.
Reduction: Products include less oxidized carotenoids.
Isomerization: Products include trans-violaxanthin and other isomers.
Scientific Research Applications
Photoprotection Mechanism
15-cis-Violaxanthin is integral to the xanthophyll cycle, which helps plants manage excess light energy and protect against photo-oxidative damage. This process involves dissipating excess energy as heat, thereby safeguarding the photosynthetic machinery from potential harm caused by high light intensity.
Role in Plant Stress Responses
Research indicates that 15-cis-Violaxanthin contributes to plant adaptation under stress conditions, such as drought or high light exposure. Studies have shown that this carotenoid can enhance the resilience of plants by modulating the synthesis of abscisic acid (ABA), a hormone critical for plant stress responses .
Nutraceutical Potential
Carotenoids, including 15-cis-Violaxanthin, are being investigated for their antioxidant properties and potential health benefits. They may play a role in preventing various diseases such as cancer and cardiovascular diseases due to their ability to scavenge free radicals and reduce oxidative stress .
Crop Improvement
The understanding of 15-cis-Violaxanthin's role in photosynthesis and stress responses has implications for crop breeding programs aimed at enhancing yield and resilience. By manipulating the xanthophyll cycle through genetic engineering, researchers can develop cultivars that better withstand environmental stressors .
Biofortification
Incorporating carotenoids like 15-cis-Violaxanthin into staple crops can improve their nutritional profile. This biofortification strategy aims to combat malnutrition by increasing the levels of beneficial compounds in food sources consumed by populations at risk.
Food Industry
Due to its coloring properties, 15-cis-Violaxanthin is utilized in the food industry as a natural colorant. It is particularly valued for its stability and efficacy in providing vibrant colors to food products without synthetic additives.
Cosmetic Industry
The antioxidant properties of 15-cis-Violaxanthin make it an attractive ingredient in cosmetic formulations aimed at protecting skin from oxidative damage caused by UV radiation and pollution. Its inclusion in skincare products is based on the potential to improve skin health and appearance .
Comparative Analysis with Other Carotenoids
| Carotenoid | Role in Photosynthesis | Antioxidant Properties | Industrial Use |
|---|---|---|---|
| 15-cis-Violaxanthin | Integral to xanthophyll cycle | High | Food and cosmetics |
| Zeaxanthin | Light harvesting | Moderate | Food colorant |
| Lutein | Light protection | High | Nutraceuticals |
| Neoxanthin | Photoprotection | Moderate | Research applications |
Case Studies
-
Case Study 1: Drought Resistance in Arabidopsis
Research demonstrated that mutants with altered levels of 15-cis-Violaxanthin exhibited improved drought resistance due to enhanced ABA synthesis, leading to better water retention during stress conditions . -
Case Study 2: Nutritional Enhancement of Maize
A study focused on biofortifying maize with increased levels of carotenoids, including 15-cis-Violaxanthin, resulted in improved nutritional value and potential health benefits for consumers in regions dependent on maize as a staple food .
Mechanism of Action
15-cis-Violaxanthin exerts its effects through its role in the xanthophyll cycle. It helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from photo-oxidative damage. The molecular targets include the light-harvesting complexes in chloroplasts, where it interacts with other carotenoids and proteins to facilitate energy dissipation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
15-cis-Violaxanthin is distinguished from other cis-carotenoids by the position of its cis double bond and its biological context. Below is a comparative analysis with structurally related compounds:
Research Findings
- Role in ABA Pathways : While 9′-cis-neoxanthin is the direct precursor of ABA, 15-cis-Violaxanthin may contribute indirectly to ABA pools under specific stress conditions .
- Isomerization Dynamics : The 15-cis isomer is more thermodynamically stable than 9′-cis isomers, influencing its accumulation in plant tissues .
- Analytical Methods : ¹H NMR and HPLC are critical for distinguishing cis isomers due to subtle spectral differences in peak splitting and retention times .
Q & A
Q. Q. Why do some studies report 15-cis-Violaxanthin as a signaling molecule, while others classify it as a photoprotective intermediate?
- Methodological Answer : Discrepancies may reflect contextual differences (e.g., tissue type, stress duration). Systems biology approaches (e.g., transcriptomics-proteomics integration) can identify signaling hubs linked to 15-cis-Violaxanthin. Pharmacological inhibition of violaxanthin epoxidase (VEP) in mutant lines helps dissect signaling versus photoprotective roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
